molecular formula C10H18BBrO2 B15323431 2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15323431
M. Wt: 260.97 g/mol
InChI Key: XRKKNBGRQBCTRB-UHFFFAOYSA-N
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Description

2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromobutene moiety attached to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromobut-3-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used under inert atmosphere conditions.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted butene derivatives.

    Coupling Reactions: The major products are biaryl or alkyl-aryl compounds, depending on the coupling partner.

Scientific Research Applications

2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for 2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity in forming carbon-carbon bonds. The bromine atom can be displaced by nucleophiles, and the boron atom can participate in coupling reactions, facilitating the formation of new molecular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a bromobutene moiety and a dioxaborolane ring, which provides distinct reactivity and versatility in organic synthesis compared to its analogs.

Properties

Molecular Formula

C10H18BBrO2

Molecular Weight

260.97 g/mol

IUPAC Name

2-(1-bromobut-3-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H18BBrO2/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11/h6,8H,1,7H2,2-5H3

InChI Key

XRKKNBGRQBCTRB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC=C)Br

Origin of Product

United States

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